2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c18-14-5-7-16(8-6-14)22-13-17(21)20-10-2-9-19(11-12-20)15-3-1-4-15/h5-8,15H,1-4,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGJQRSIXWEZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Formation of the Diazepane Ring: The next step involves the synthesis of the 4-cyclobutyl-1,4-diazepane ring. This can be achieved through the cyclization of a suitable precursor, such as a diamine, in the presence of a cyclobutylating agent.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the diazepane ring. This can be achieved through a nucleophilic substitution reaction, where the chlorophenoxy intermediate reacts with the diazepane ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural features are compared to derivatives with variations in the phenoxy group, heterocyclic ring, or substituents (Table 1).
Table 1: Structural Comparison of Analogs
Key Observations:
- The 2-methylphenoxy analog in introduces steric hindrance, which may reduce solubility compared to the chloro-substituted derivative.
- Heterocyclic Moieties: The 1,4-diazepane ring in is a seven-membered ring with conformational flexibility, contrasting with the rigid thiazolidinone () or triazole () rings. Cyclobutyl substitution on the diazepane may enhance lipophilicity and modulate pharmacokinetic properties.
Biological Activity
2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one is a synthetic organic compound notable for its unique structural features, including a chlorophenoxy group and a cyclobutyl-substituted diazepane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be described as follows:
- Chlorophenoxy Group : This moiety may enhance interactions with specific biological targets, potentially influencing its pharmacological profile.
- Cyclobutyl Diazepane Ring : The diazepane structure is known for its involvement in various biological activities, including anxiolytic effects.
Preliminary studies suggest that this compound may exhibit significant biological activities similar to other compounds with diazepane structures. Notably, compounds with structural similarities have been associated with:
- Anxiolytic Effects : Potential interaction with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission within the central nervous system.
- Sedative Properties : Similar compounds have shown efficacy in treating anxiety disorders through modulation of neurotransmitter systems.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenoxy)-N-methyl-N-(cyclohexyl)acetamide | Fluorinated phenoxy group | Potential analgesic effects |
| 2-(3-Chlorophenoxy)-N-(cyclopentyl)acetamide | Chlorinated phenoxy group | Antidepressant properties |
| 2-(Phenoxy)-N-(piperidinyl)acetamide | Unsubstituted phenoxy group | Antipsychotic effects |
The unique combination of the diazepane structure and chlorinated phenoxy group in this compound may confer distinct pharmacological properties compared to other similar compounds.
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an alkylating agent.
- Cyclobutyl Diazepane Formation : Utilizing cyclobutylamine in a series of reactions.
- Coupling Reaction : Combining the chlorophenoxy intermediate with the cyclobutyl diazepane under specific conditions.
These methods allow for efficient construction while enabling modifications to optimize biological activity.
Case Studies and Research Findings
Research on compounds similar to this compound has demonstrated various biological activities. For instance:
- A study examining the binding affinity of related diazepane derivatives to human histamine receptors found promising results, indicating potential therapeutic applications in anxiety and mood disorders .
Table 2: Binding Affinity Data
| Compound Name | Target Receptor | Ki (nM) | ΔG° (kJ/mol) |
|---|---|---|---|
| Compound A | Histamine H3 | 5.30 | -47.9 |
| Compound B | Histamine H4 | 4.10 | -46.5 |
These findings underscore the relevance of structural modifications on biological activity and receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
